![molecular formula C23H22N2O2 B4626547 N-(4-butylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4626547.png)
N-(4-butylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of complex acetamides often involves multi-step reactions, starting from basic precursors to achieve the desired functionalized molecules. For instance, compounds similar to N-(4-butylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide can be synthesized through reactions involving initial formation of intermediate compounds, followed by key steps like rhodium-catalysed hydroformylation, as demonstrated in the synthesis of functionalised N-[4-(2-oxoazetidin-1-yl)-but-1-enyl]acetamides (Dekeukeleire et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, NMR spectroscopy, and molecular docking analysis. These methods provide insights into the crystalline structure, electronic configuration, and potential interaction sites within the molecule. For example, the crystal structure of related acetamide compounds reveals intermolecular hydrogen bonding patterns and intra-molecular interactions, which are crucial for understanding the compound's stability and reactivity (Al-Ostoot et al., 2019).
Scientific Research Applications
Chemical Synthesis and Optimization
One study discusses the chemoselective acetylation of 2-aminophenol to synthesize intermediates like N-(2-Hydroxyphenyl)acetamide, highlighting the use of immobilized lipase for process optimization. This study provides insights into optimizing synthesis processes for compounds structurally related to the acetamide group, emphasizing the importance of selecting appropriate acyl donors and reaction conditions for efficiency and selectivity (Deepali B Magadum & G. Yadav, 2018).
Pharmacological Activities
A research piece on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes explores the metabolic pathways relevant to acetamide derivatives. This study provides a foundational understanding of how acetamide-related compounds are processed biologically, potentially informing the pharmacokinetics of drugs like N-(4-butylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide (S. Coleman et al., 2000).
Molecular Docking and Drug Design
In the realm of drug design, the synthesis, molecular docking analysis, and evaluation of anti-inflammatory properties of indole acetamide derivatives are discussed. This illustrates the application of N-(4-butylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide-like compounds in developing new therapeutic agents, highlighting the utility of computational modeling in predicting drug efficacy and binding interactions (F. H. Al-Ostoot et al., 2020).
Antimicrobial Applications
Research on the synthesis of novel indoline derivatives, including acetamide structures for evaluation as antimicrobial agents, signifies the potential of N-(4-butylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide in contributing to the development of new antibiotics. This study emphasizes the importance of structural modifications in enhancing antimicrobial efficacy (B. Debnath & S. Ganguly, 2015).
properties
IUPAC Name |
N-(4-butylphenyl)-2-(2-oxobenzo[cd]indol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-2-3-6-16-11-13-18(14-12-16)24-21(26)15-25-20-10-5-8-17-7-4-9-19(22(17)20)23(25)27/h4-5,7-14H,2-3,6,15H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYVCFOXHCMQQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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